molecular formula C12H13Cl2NO B14691851 (3,4-Dichlorophenyl)(piperidin-1-yl)methanone CAS No. 33763-97-2

(3,4-Dichlorophenyl)(piperidin-1-yl)methanone

Cat. No.: B14691851
CAS No.: 33763-97-2
M. Wt: 258.14 g/mol
InChI Key: YRNJQXUMLPURDY-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(piperidin-1-yl)methanone is a chemical compound characterized by the presence of a dichlorophenyl group attached to a piperidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (3,4-Dichlorophenyl)(piperidin-1-yl)methanone: shares similarities with other compounds containing dichlorophenyl and piperidinyl groups, such as:

Uniqueness:

  • The presence of the methanone group in this compound distinguishes it from its analogs, influencing its reactivity and potential applications. The dichlorophenyl group also contributes to its unique chemical and biological properties.

Properties

CAS No.

33763-97-2

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

(3,4-dichlorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13Cl2NO/c13-10-5-4-9(8-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

YRNJQXUMLPURDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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